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Compound of Interest

Compound Name: P 276-00

Cat. No.: B045974

Welcome to the technical support resource for P 276-00 (Riviciclib), a novel flavone-derived,
small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] P 276-00 is a potent inhibitor
of CDK1, CDK4, and CDK9, and has demonstrated significant anti-proliferative and apoptotic
activity in a range of cancer models, leading to its evaluation in clinical trials.[1][3][4][5][6]

A common hurdle encountered by researchers during preclinical development is the
compound's limited solubility in aqueous media. This is a frequent characteristic of potent,
complex heterocyclic molecules developed for oncology.[7][8] This guide provides an in-depth,
experience-driven framework for understanding and systematically overcoming the solubility
challenges associated with P 276-00, ensuring reliable and reproducible experimental
outcomes.

Section 1: Understanding the Molecule - The Root of
the Solubility Challenge

A fundamental understanding of the physicochemical properties of P 276-00 is the first step in
designing an effective solubilization strategy.

FAQ 1.1: What are the key chemical properties of P 276-
00 that affect its solubility?

P 276-00's solubility is dictated by a balance between its large, hydrophobic core and a single
ionizable functional group.
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» Hydrophobic Scaffold: The core structure is a flavone, a large, rigid, and predominantly non-

polar ring system. This hydrophobic character is the primary reason for its low intrinsic water

solubility.[9][10]

o Basic lonizable Center: The molecule contains a substituted pyrrolidine ring, which includes

a tertiary amine.[2][11] Amines are basic and can be protonated to form a positively charged

ammonium salt.[12][13] This charged species is significantly more water-soluble than the

neutral form.[14][15]

The interplay between these two features is critical. In neutral agueous solutions (pH ~7), the

amine is largely in its uncharged, less soluble form, leading to poor solubility.

Table 1: Physicochemical Properties of P 276-00 (Riviciclib)

Implication for

Property Value . Source
Solubility
Molecular Formula  C21H20CINOs - [16]
Larger molecules
Molecular Weight 401.8 g/mol often have lower [16]
solubility.
A positive value
indicates a preference
XLogP3-AA 3.3 for a lipidic (non-polar)  [16]
environment over an
aqueous one.
Can participate in
Hydrogen Bond
3 some hydrogen [16]
Donors ) )
bonding with water.
Can participate in
Hydrogen Bond
6 some hydrogen [16]

Acceptors

bonding with water.

| Topological Polar Surface Area | 90.2 A2 | A moderate value; higher values generally correlate
with better solubility. |[16] |
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P 276-00 (Riviciclib) Structure

General Structure: 2-(2-chlorophenyl)-5,7-dihydroxy-8-[...]-chromen-4-one

Key Physicochemical Drivers of Solubility

Large, Rigid Flavone Core Basic Tertiary Amine
(Hydrophobic) (lonizable Center)

Low Intrinsic pH-Dependent Solubility

Aqueous Solubility (Soluble at Low pH)
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Caption: A logical workflow for troubleshooting P 276-00 solubility issues.
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Strategy 1: pH Optimization

Leveraging the basic amine in P 276-00's structure is the most direct way to enhance its
agueous solubility.

The solubility of basic compounds like P 276-00 is highly pH-dependent. [17]As the pH of the
agueous solution decreases, the concentration of protons (H*) increases. These protons are
available to protonate the nitrogen atom on the pyrrolidine ring, converting the molecule into its
cationic (charged) form. This charged form is significantly more soluble in polar solvents like
water. Therefore, the solubility of P 276-00 will dramatically increase in acidic conditions (pH <
6) compared to neutral or basic conditions. [12][18]

This protocol is suitable for cell-free assays (e.g., kinase assays) where the buffer compaosition
can be controlled.

o Select a Buffer: Choose a buffer system appropriate for your desired pH range (e.g., Sodium
Acetate for pH 4-5.5, MES for pH 5.5-6.5).

o Prepare Buffer: Prepare a 50-100 mM stock of the chosen buffer.
e Adjust pH: Carefully adjust the pH to the desired value (e.g., pH 5.0) using HCI or NaOH.

e Test Solubility: Perform a trial dilution of your P 276-00 DMSO stock into the acidic buffer.
Visually inspect for clarity.

o Assay Compatibility Warning:Crucially, you must validate that this acidic pH does not
interfere with your experimental endpoint. Enzyme activity, protein stability, and other
biological processes are often highly sensitive to pH. Always run a vehicle control with the
acidic buffer alone.

Strategy 2: Co-solvents & Excipients

For more complex systems like cell culture or in vivo studies, where altering pH is not feasible,
formulation vehicles containing co-solvents and other excipients are required. [8][19]

Yes. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the
aqueous vehicle, making it more hospitable to hydrophobic molecules. For in vivo studies,
biocompatible co-solvents and surfactants are essential.
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Table 2: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds

o Mechanism of
Excipient Class Examples . Common Use
Action

PEG 300/400,
Reduces solvent
Co-solvents Propylene Glycol Parenteral, Oral [5]

olarity.
(PG), Ethanol Sl

Tween® 80, Solutol® Form micelles that
Surfactants HS-15, Cremophor® encapsulate the drug. Parenteral, Oral [21]
EL [20]

| Complexing Agents | Hydroxypropyl-pB-cyclodextrin (HP-B-CD), Sulfobutylether-3-cyclodextrin
(SBE-B-CD) | Forms inclusion complexes, shielding the hydrophobic drug from water. [22][23]|
Parenteral |

This protocol describes a common starting point for developing a parenteral formulation.

e Prepare Components:

[¢]

P 276-00 (solid)

o

Solubilizer: Propylene glycol or a 50:50 mix of PEG 400 and water.

Surfactant: Tween 80

[e]

o

Final Diluent: Saline or 5% Dextrose in Water (D5W)

e Initial Solubilization: Dissolve the required amount of P 276-00 in a small volume of the
solubilizer (e.g., 30% of the final volume). Gentle heating or sonication may be required.

e Add Surfactant: Add the surfactant (e.g., 5-10% of the final volume) and mix until a clear
solution is formed.

 Final Dilution: Slowly add the final diluent (e.g., 60-65% of the final volume) to the mixture
while vortexing continuously.
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o Observe: The final formulation should be a clear, particle-free solution. A validated
formulation for Riviciclib hydrochloride injection involves 30% propylene glycol, 5% Tween
80, and 65% D5W. [5]

Section 4: Quantitative Solubility Assessment

Visual inspection is useful but subjective. For rigorous drug development, quantitative
measurement of solubility in your final experimental medium is recommended.

FAQ 4.1: How can | accurately measure the solubility of
P 276-00 in my specific buffer?

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-
flask method. [24]This method measures the saturation concentration of a drug in a solution
that is in equilibrium with its solid phase.

e Add Excess Compound: Add an excess amount of solid P 276-00 powder to a vial containing
your specific aqueous medium (e.g., PBS pH 7.4, cell culture media). The amount should be
enough that undissolved solid remains visible.

» Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a constant, controlled
temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is to ensure equilibrium is
reached. [25]3. Separate Phases: After equilibration, separate the saturated solution
(supernatant) from the undissolved solid. This is typically done by centrifugation at high
speed (e.g., 14,000 rpm for 15 min) or by filtration through a 0.22 um syringe filter (ensure
the filter material does not bind the compound).

e Quantify: Accurately dilute a sample of the clear supernatant and determine the
concentration of P 276-00 using a validated analytical method, such as:

o High-Performance Liquid Chromatography (HPLC): The most common and accurate
method. Requires a standard curve of known P 276-00 concentrations.

o UV-Vis Spectroscopy: A simpler method, but less specific. Requires a standard curve and
is only suitable if no other components in the medium absorb at the same wavelength.
[17]5. Result: The measured concentration is the thermodynamic equilibrium solubility of P
276-00 in that specific medium and at that temperature.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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